7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride: is a chemical compound with the molecular formula C10H13BrN·HCl. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the bromination of 8-methyl-1,2,3,4-tetrahydroquinoline. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent such as acetic acid or chloroform. The reaction mixture is then heated to facilitate the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new chemical entities with potential biological activities .
Biology: In biological research, 7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is used to study the effects of brominated tetrahydroquinoline derivatives on cellular processes .
Medicine: It is being investigated for its potential use in treating various diseases .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The exact mechanism of action of 7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cellular signaling and regulation. The bromine atom in the compound may play a crucial role in its biological activity by facilitating interactions with target proteins .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the bromine and methyl groups.
7-Bromo-1,2,3,4-tetrahydroquinoline: Similar to the compound but without the methyl group at the 8th position.
8-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom at the 7th position.
Uniqueness: The presence of both the bromine atom at the 7th position and the methyl group at the 8th position makes 7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
7-bromo-8-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-9(11)5-4-8-3-2-6-12-10(7)8;/h4-5,12H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAPBANNDYAPSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NCCC2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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